molecular formula C6H14ClN3 B14348700 1-(2-Aminoethyl)-1-methyl-4,5-dihydro-1H-imidazol-1-ium chloride CAS No. 90745-88-3

1-(2-Aminoethyl)-1-methyl-4,5-dihydro-1H-imidazol-1-ium chloride

Cat. No.: B14348700
CAS No.: 90745-88-3
M. Wt: 163.65 g/mol
InChI Key: NUUMJLJVNUBSOK-UHFFFAOYSA-M
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Description

1-(2-Aminoethyl)-1-methyl-4,5-dihydro-1H-imidazol-1-ium chloride is a compound belonging to the class of imidazolium-based ionic liquids These compounds are known for their unique properties, such as high thermal stability, low volatility, and excellent solubility in various solvents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminoethyl)-1-methyl-4,5-dihydro-1H-imidazol-1-ium chloride typically involves the reaction of 1-methylimidazole with 2-chloroethylamine hydrochloride under controlled conditions. The reaction is carried out in an appropriate solvent, such as acetonitrile, at elevated temperatures to facilitate the formation of the desired product. The reaction can be represented as follows:

1-methylimidazole+2-chloroethylamine hydrochloride1-(2-Aminoethyl)-1-methyl-4,5-dihydro-1H-imidazol-1-ium chloride\text{1-methylimidazole} + \text{2-chloroethylamine hydrochloride} \rightarrow \text{this compound} 1-methylimidazole+2-chloroethylamine hydrochloride→1-(2-Aminoethyl)-1-methyl-4,5-dihydro-1H-imidazol-1-ium chloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminoethyl)-1-methyl-4,5-dihydro-1H-imidazol-1-ium chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding imidazolium oxides.

    Reduction: Formation of reduced imidazolium derivatives.

    Substitution: Formation of substituted imidazolium compounds.

Scientific Research Applications

1-(2-Aminoethyl)-1-methyl-4,5-dihydro-1H-imidazol-1-ium chloride has found applications in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)-1-methyl-4,5-dihydro-1H-imidazol-1-ium chloride involves its interaction with molecular targets through ionic and hydrogen bonding. The compound can form complexes with metal ions, enhancing its effectiveness as a corrosion inhibitor. Additionally, its ability to interact with biological membranes and proteins contributes to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Aminoethyl)-1-dodecyl-2-methyl-4,5-dihydro-1H-imidazol-1-ium chloride
  • 1-(2-Aminoethyl)-1-dodecyl-2-(trifluoromethyl)-4,5-dihydro-1H-imidazol-1-ium chloride

Uniqueness

1-(2-Aminoethyl)-1-methyl-4,5-dihydro-1H-imidazol-1-ium chloride is unique due to its specific structural features, which confer distinct properties such as enhanced solubility and stability. Compared to its analogs, it may exhibit different reactivity and interaction profiles, making it suitable for specific applications .

Properties

CAS No.

90745-88-3

Molecular Formula

C6H14ClN3

Molecular Weight

163.65 g/mol

IUPAC Name

2-(1-methyl-4,5-dihydroimidazol-1-ium-1-yl)ethanamine;chloride

InChI

InChI=1S/C6H14N3.ClH/c1-9(4-2-7)5-3-8-6-9;/h6H,2-5,7H2,1H3;1H/q+1;/p-1

InChI Key

NUUMJLJVNUBSOK-UHFFFAOYSA-M

Canonical SMILES

C[N+]1(CCN=C1)CCN.[Cl-]

Origin of Product

United States

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